molecular formula C11H12BrClO2 B15091166 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene

1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene

Cat. No.: B15091166
M. Wt: 291.57 g/mol
InChI Key: LQPWOTCHMYIVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, cyclobutoxy, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).

    Cyclobutoxylation: Formation of the cyclobutoxy group through a nucleophilic substitution reaction involving cyclobutanol and a suitable leaving group.

    Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the cyclobutoxy and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-methoxybenzene
  • 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene
  • 1-Bromo-4-chloro-2-methoxybenzene

Comparison: 1-Bromo-2-chloro-5-cyclobutoxy-4-methoxybenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

1-bromo-2-chloro-5-cyclobutyloxy-4-methoxybenzene

InChI

InChI=1S/C11H12BrClO2/c1-14-10-6-9(13)8(12)5-11(10)15-7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

LQPWOTCHMYIVHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC2CCC2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.